molecular formula C12H15NS B15417021 2-tert-butyl-4H-3,1-benzothiazine CAS No. 137092-55-8

2-tert-butyl-4H-3,1-benzothiazine

Cat. No.: B15417021
CAS No.: 137092-55-8
M. Wt: 205.32 g/mol
InChI Key: LUIJEYKFJSBYBK-UHFFFAOYSA-N
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Description

2-tert-butyl-4H-3,1-benzothiazine is a chemical reagent of significant interest in medicinal chemistry and pharmaceutical research. As part of the benzothiazine class of heterocyclic compounds, which are known for their diverse biological activities , this compound serves as a valuable scaffold for the development of novel therapeutic agents. Its research applications are primarily explored in the fields of oncology and neurodegenerative diseases. In anticancer research, structurally related 2-aryl-4H-3,1-benzothiazine analogs have demonstrated promising antiproliferative activity against various human cancer cell lines, with some compounds exhibiting more beneficial properties than cisplatin in comparative studies . Furthermore, in neurobiological research, certain benzothiazinone derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, representing a potential starting point for the development of new agents for Alzheimer's disease . The tert-butyl substituent in the 2-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a key functional group for structure-activity relationship (SAR) studies. Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening and biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137092-55-8

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2-tert-butyl-4H-3,1-benzothiazine

InChI

InChI=1S/C12H15NS/c1-12(2,3)11-13-10-7-5-4-6-9(10)8-14-11/h4-7H,8H2,1-3H3

InChI Key

LUIJEYKFJSBYBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2CS1

Origin of Product

United States

Mechanistic Investigations of 2 Tert Butyl 4h 3,1 Benzothiazine Synthesis and Reactions

Proposed Reaction Pathways for Annulation and Cyclization

While a direct, one-pot synthesis of 2-tert-butyl-4H-3,1-benzothiazine has not been extensively documented, a plausible and efficient pathway can be proposed based on a multi-step sequence involving a Passerini reaction, a Staudinger reaction, and an intramolecular aza-Wittig reaction. This approach has been successfully utilized for the synthesis of the closely related 2-(tert-butylamino)-4H-3,1-benzothiazine. fastercapital.comacs.orgnih.gov

A key synthetic strategy involves a sequential Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution pathway. fastercapital.comacs.orgnih.gov The initial step is a three-component Passerini reaction between a 2-azidobenzaldehyde (B97285), a carboxylic acid, and tert-butyl isocyanide. fastercapital.comacs.org This reaction forms a crucial α-acyloxy amide intermediate containing the necessary azide (B81097) functionality.

Following the Passerini reaction, the azide intermediate is subjected to a Staudinger reaction with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane. fastercapital.comacs.orgnih.gov This intermediate is key to the subsequent cyclization. The annulation to form the benzothiazine ring is achieved through an intramolecular aza-Wittig reaction. In this step, the iminophosphorane reacts with carbon disulfide (CS₂) to generate an isothiocyanate in situ. fastercapital.comacs.org The final cyclization is an intramolecular nucleophilic substitution, where the sulfur of the thiourea (B124793) attacks the benzylic position, leading to the formation of the 4H-3,1-benzothiazine ring. fastercapital.comacs.org

An alternative approach for the synthesis of the 4H-3,1-benzothiazine core involves the reaction of 2-aminobenzyl alcohol with isothiocyanates, mediated by P(NMe₂)₃ under aerobic conditions. acs.org Another method describes the formation of 4H-3,1-benzothiazine-2-thiones from (E)-3-(2-aminoaryl)acrylates and carbon disulfide, which could potentially be precursors to 2-substituted derivatives. acs.org

To obtain the target compound, this compound, from its 2-amino analogue, a subsequent deamination reaction would be necessary. Methods for the deamination of aminoheterocycles, such as diazotization followed by reduction or the use of reagents like nitric oxide, have been reported for other heterocyclic systems and could potentially be applied here. semanticscholar.orgwikipedia.orgmdpi.com For instance, flow chemistry has been shown to be effective for the hydrodediazoniation of challenging aminoheterocycles, which could be a viable strategy. semanticscholar.orgmdpi.com

Role of Intermediates in 4H-3,1-Benzothiazine Formation

The formation of this compound via the proposed multi-step synthesis hinges on the generation and transformation of several key intermediates.

α-Acyloxy Amide (Passerini Product): This is the initial, stable product of the three-component Passerini reaction. Its stability allows for its isolation and subsequent use in the next step. The use of tert-butyl isocyanide directly incorporates the tert-butyl group that will ultimately reside at the 2-position of the benzothiazine ring (in its amino-substituted form). fastercapital.comacs.orgacs.orgwikipedia.org

Iminophosphorane (Staudinger Product): The reaction of the azide functionality on the Passerini product with triphenylphosphine leads to the formation of an iminophosphorane. This intermediate is a powerful nucleophile and the cornerstone of the subsequent aza-Wittig reaction. fastercapital.comacs.orgnih.govmdpi.com

Isothiocyanate: The reaction of the iminophosphorane with carbon disulfide generates an isothiocyanate. This transformation is a classic application of the aza-Wittig reaction, converting the P=N bond into a C=S bond and an N=C bond. fastercapital.comacs.org

Thiourea Intermediate: The in situ generated isothiocyanate can then react with a secondary amine to form a thiourea. However, for the direct formation of the benzothiazine ring in the documented synthesis of the 2-amino derivative, the intramolecular cyclization of the isothiocyanate is the key step. fastercapital.comacs.org In a hypothetical direct synthesis of the target compound, an intermediate formed from the reaction of a suitable precursor with a pivaloyl-derived species would be crucial.

Oxazaphosphetidine: In the context of the aza-Wittig reaction, a four-membered ring intermediate, an oxazaphosphetidine, is formed through a [2+2] cycloaddition between the iminophosphorane and the carbonyl group (in this case, from CS₂). This intermediate then undergoes a cycloreversion to yield the final products. mdpi.com

Kinetics and Thermodynamics of this compound Formation

Passerini Reaction: The Passerini reaction is generally considered to be a third-order reaction, being first order in each of the three components (aldehyde, carboxylic acid, and isocyanide). wikipedia.org The reaction is typically fast and often exothermic, especially when conducted at high concentrations in aprotic solvents, suggesting a favorable thermodynamic profile. organic-chemistry.org The mechanism is believed to proceed through a cyclic, non-ionic transition state, which is influenced by hydrogen bonding. organic-chemistry.org The use of strong hydrogen bond donating solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to accelerate the reaction, indicating that the transition state has some degree of polar character. fastercapital.com

Intramolecular Cyclization: The final ring-closing step to form the benzothiazine is an intramolecular nucleophilic substitution. The kinetics of such reactions are highly dependent on the nature of the nucleophile and the electrophilic center, as well as the length and conformation of the linking chain. The formation of a six-membered ring is generally kinetically and thermodynamically favorable.

Influence of Substituents, including tert-butyl, on Reaction Mechanisms

Substituents can exert significant electronic and steric effects on the reaction mechanisms for the formation of 4H-3,1-benzothiazines. The tert-butyl group, in particular, is known for its considerable steric bulk.

Steric Effects of the tert-butyl Group: The large size of the tert-butyl group can influence reaction rates and, in some cases, alter reaction pathways. fastercapital.com

In the Passerini reaction , the use of tert-butyl isocyanide is well-tolerated and does not generally hinder the reaction, as the steric bulk is relatively distant from the reacting isocyanide carbon. acs.org However, in other multicomponent reactions, very bulky isocyanides can sometimes lead to lower yields. mdpi.com

During the intramolecular cyclization , the tert-butyl group at the 2-position of the forming benzothiazine ring can influence the conformation of the transition state. Its bulk may favor certain dihedral angles to minimize steric strain, potentially affecting the rate of cyclization. However, given that it is attached to an sp²-hybridized carbon in the final product, the steric hindrance might be less pronounced than if it were on an sp³-hybridized carbon.

Electronic Effects: While the tert-butyl group is primarily considered for its steric influence, it also has a weak electron-donating effect through hyperconjugation. This can subtly influence the reactivity of adjacent functional groups.

General Substituent Effects:

On the Benzene (B151609) Ring: Electron-withdrawing or electron-donating groups on the benzene ring of the starting 2-azidobenzaldehyde would primarily affect the nucleophilicity of the reacting groups and the stability of any charged intermediates.

On the Carboxylic Acid (in the Passerini step): The acidity of the carboxylic acid can influence the rate of the Passerini reaction, as it is involved in proton transfer steps in the proposed ionic mechanism. wikipedia.org

On the Phosphine (in the Staudinger/aza-Wittig steps): The electronic properties of the substituents on the phosphine affect its nucleophilicity and the stability of the resulting iminophosphorane. Electron-donating groups generally increase the rate of the Staudinger reaction. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Tert Butyl 4h 3,1 Benzothiazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-tert-butyl-4H-3,1-benzothiazine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the core structure of this compound.

In the ¹H NMR spectrum, the tert-butyl group typically exhibits a singlet in the upfield region due to the nine equivalent protons. The protons on the benzothiazine core, including those on the aromatic ring and the thiazine (B8601807) ring, will appear as distinct signals in the downfield region. The chemical shifts and coupling patterns of the aromatic protons provide information about their substitution pattern on the benzene (B151609) ring. For instance, the protons of the aromatic ring of a benzoxazine (B1645224) group, a related heterocyclic structure, are observed as overlapping peaks around 7.0 ppm. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). For example, the tert-butyl group will show characteristic signals for the quaternary and methyl carbons. The carbons of the benzene ring and the thiazine moiety will resonate at chemical shifts typical for aromatic and heterocyclic systems, respectively.

Table 1: Representative ¹H and ¹³C NMR Data for Benzothiazine Derivatives

Compound Class¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2H-benzothiazine 1,1-dioxide derivativesAromatic protons: 6.75-7.83; Methylene protons: ~4.15-4.68Aromatic carbons: ~110-158; Methylene carbons: ~45-65 rsc.org
2,3-disubstituted-2H-benzo[e] rsc.orgrsc.orgthiazin-4(3H)-onesAromatic protons: 6.51-7.43; Methine proton: ~3.29Aromatic carbons, C=O, other functional group carbons easpublisher.com

Note: The exact chemical shifts for this compound may vary depending on the solvent and specific experimental conditions.

While ¹H and ¹³C NMR are excellent for establishing the basic connectivity, advanced NMR techniques are often necessary to determine the stereochemistry of chiral centers or the conformation of the thiazine ring. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, including NOESY and ROESY, can establish through-space proximity between protons, which is crucial for assigning relative stereochemistry. For instance, in related heterocyclic systems, NOE experiments have been vital in confirming the cis or trans relationship of substituents. ipb.pt

Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are also invaluable. COSY experiments reveal proton-proton coupling networks, helping to trace out the spin systems within the molecule. HSQC correlates proton signals with their directly attached carbon atoms, confirming C-H connectivities. For more complex structures, HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the entire molecular framework. beilstein-journals.orgmdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula. mdpi.comresearchgate.net

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. A characteristic fragmentation for a tert-butyl substituted compound is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation, resulting in a prominent peak at M-15. researchgate.net Another common fragmentation is the loss of the entire tert-butyl group, leading to a peak at M-57. In the case of tert-butylnaphthalenes, the loss of a methyl radical from the molecular ion is a dominant fragmentation pathway. researchgate.net The fragmentation of the benzothiazine ring system itself would also produce characteristic ions. For example, in related heterocyclic systems like 2-methyl-2-propanol, alpha-cleavage is a common fragmentation pathway. libretexts.org

Table 2: Expected Key Fragmentation Peaks for this compound

FragmentationLost Fragmentm/z
Loss of a methyl groupCH₃•M-15
Loss of the tert-butyl groupC₄H₉•M-57
Cleavage of the thiazine ringVarious neutral fragmentsVaries

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: From the tert-butyl group, expected in the 2850-2960 cm⁻¹ region. libretexts.orgpressbooks.pub

C=C stretching: From the aromatic ring, appearing in the 1450-1600 cm⁻¹ range. libretexts.org

C-N stretching: Expected in the 1350-1000 cm⁻¹ region.

C-S stretching: Typically weak and found in the 800-600 cm⁻¹ range.

The presence and specific positions of these bands help to confirm the presence of the aromatic ring, the tert-butyl group, and the thiazine heterocycle. libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)
Aromatic C-H>3000
Aliphatic C-H2850-2960
Aromatic C=C1450-1600
C-N1350-1000
C-S800-600

X-ray Crystallography for Solid-State Structural Determination

For crystalline solids, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity and stereochemistry of this compound. Furthermore, it would reveal the conformation of the thiazine ring in the solid state, for example, whether it adopts a boat, chair, or twist-boat conformation.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical power. For the analysis of this compound, particularly in complex mixtures or for metabolite identification, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be highly valuable.

GC-MS separates volatile compounds in a gas chromatograph before they are introduced into the mass spectrometer for detection and identification. youtube.com LC-MS is suitable for less volatile or thermally labile compounds, separating them in a liquid chromatograph before mass analysis. These techniques allow for the separation of the compound of interest from impurities or other components in a mixture, followed by its unambiguous identification based on its mass spectrum. Evolved gas analysis, which often involves coupling a thermal analysis instrument like a TGA to a spectrometer, can also provide information on the degradation products of a compound. youtube.com

Theoretical and Computational Studies of 2 Tert Butyl 4h 3,1 Benzothiazine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of molecules like 2-tert-butyl-4H-3,1-benzothiazine. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31+G(d,p)), are utilized to optimize the molecular geometry and calculate various electronic properties. mdpi.com

In computational studies of related benzothiazine and benzothiazole (B30560) derivatives, DFT has been successfully used to determine ground state geometries. researchgate.net The choice of functional and basis set, for instance, Pbe1pbe/6-31G**, has been shown to be reliable for predicting bond lengths, including those involving sulfur atoms. researchgate.net For a comprehensive understanding, various functionals and basis sets may be benchmarked against experimental data where available. mdpi.com

The stability of the this compound molecule can be assessed by analyzing its total electronic energy and the energies of its frontier molecular orbitals. A lower total energy corresponds to a more stable structure. Furthermore, the planarity of the benzothiazine scaffold, as has been observed in the crystal structures of related compounds, can be confirmed through these calculations. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Heterocycle Analysis

FunctionalBasis SetCommon Application
B3LYP6-31G(d)Standard for geometry optimization and frequency calculations of organic molecules.
PBE1PBE6-31G**Reliable for predicting bond lengths involving heteroatoms like sulfur. researchgate.net
M06-2X6-311++G(2d,2p)Often used for calculations involving non-covalent interactions and thermochemistry. rsc.org
cc-pVDZB3LYPProvides a good balance of accuracy and computational cost for orbital energy calculations. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic absorption spectra, providing insights into the electronic transitions within the molecule. researchgate.net For instance, in studies of benzothiazine derivatives, TD-DFT calculations have been employed to predict absorption spectra in the UV region. researchgate.net

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These theoretical spectra, when compared with experimental data, aid in the complete assignment of vibrational modes. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the structural elucidation of the molecule. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for related benzothiazine structures have shown good agreement with experimental values. rsc.org

Table 2: Computationally Predicted Spectroscopic Data for Analogous Benzothiazole Derivatives

Spectroscopic TechniqueComputational MethodPredicted PropertyReference
UV-Vis AbsorptionTD-DFT/Pbe1pbe/6-31G Absorption spectra in the UV region. researchgate.net
¹H and ¹³C NMRDFT/B3LYP/6-31+G(d,p)Chemical shifts that correlate well with experimental data. mdpi.com
IR and RamanDFT/B3LYP/6-311++GVibrational frequencies for fundamental mode assignment.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For benzothiazine derivatives, the distribution of HOMO and LUMO is typically spread across the benzothiazine moiety. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. rsc.org

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. For example, in studies of benzothiazole derivatives, these descriptors have been used to understand their chemical behavior. rsc.org

Table 3: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Potential (μ)μ = -(I + A) / 2Represents the escaping tendency of electrons from the molecule.
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the molecule's ability to accept electrons.

The analysis of these descriptors for this compound would reveal its propensity to act as an electron donor or acceptor, providing insights into its potential interactions with other molecules. The distribution of HOMO and LUMO can also indicate the likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Steric Effects of the tert-butyl Group

The tert-butyl group at the 2-position of the 4H-3,1-benzothiazine ring is expected to have significant steric effects that influence the molecule's conformation and reactivity. Conformational analysis of saturated heterocycles containing a tert-butyl group has shown that this bulky group has a strong preference for the equatorial position to minimize steric strain. libretexts.org In cyclohexane (B81311) systems, an axial tert-butyl group introduces significant 1,3-diaxial strain, making the equatorial conformation much more stable. libretexts.org

However, in certain heterocyclic systems, surprising conformational preferences have been observed. For instance, in some piperidine (B6355638) and piperazine (B1678402) derivatives, bulky alkyl groups like isopropyl and tert-butyl can be exclusively axial. rsc.org This is attributed to a combination of torsional strain and hyperconjugative effects. rsc.org

For this compound, the 4H-thiazine ring is not a simple cyclohexane, but a dihydropyran-like ring fused to a benzene (B151609) ring. Computational modeling would be essential to determine the preferred conformation of the thiazine (B8601807) ring (e.g., boat, twist-boat, or chair-like) and the orientation of the tert-butyl group. The steric hindrance from the tert-butyl group can also influence the planarity of the benzothiazine system and restrict the rotation around the C2-N3 bond. These steric factors can, in turn, affect the molecule's reactivity by shielding certain reactive sites.

Table 4: Steric Parameters of Common Substituents

SubstituentA-value (kcal/mol)Relative Steric Bulk
Methyl1.74Low
Ethyl1.79Moderate
Isopropyl2.21High
tert-Butyl >4.5Very High

A-value represents the energy difference between the axial and equatorial conformations in a monosubstituted cyclohexane.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathway, it is possible to identify intermediates, transition states, and determine the activation energies for each step. For example, the synthesis of 1,4-benzothiazines has been studied computationally, revealing the reaction mechanism to involve steps like Michael addition and intramolecular condensation. nih.gov

In the context of synthesizing 2-substituted-3,1-benzothiazines, computational studies can help to understand the cyclization process. For instance, the formation of the benzothiazine ring from a thiourea (B124793) intermediate involves a ring closure via nucleophilic substitution, and the transition state for this step can be located and characterized using DFT. nih.gov

Analyzing the entire reaction pathway allows for the identification of the rate-determining step, which is the step with the highest energy barrier. nih.gov This information is crucial for optimizing reaction conditions to improve yields and reduce byproducts. For this compound, modeling could explore different synthetic routes, such as those starting from anthranilic acid derivatives, and predict the most energetically favorable pathway. researchgate.net

Chemical Reactivity and Derivatization of 2 Tert Butyl 4h 3,1 Benzothiazine

Electrophilic and Nucleophilic Reactions of the 4H-3,1-Benzothiazine Core

The 4H-3,1-benzothiazine nucleus possesses multiple sites susceptible to both electrophilic and nucleophilic attack. The benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution, while the thiazine (B8601807) ring contains nucleophilic centers and electrophilic carbons.

Research into the broader class of 1,4-benzothiazines, which includes the 3,1-isomer scaffold, indicates that the heterocyclic ring can be susceptible to nucleophilic attack, often leading to ring-opening or ring-contraction reactions. beilstein-journals.orgnih.gov For instance, the C4 position in some 1,4-benzothiazine derivatives is an electrophilic center that can be attacked by nucleophiles. beilstein-journals.orgnih.gov In the context of 2-alkylthio-4H-3,1-benzothiazin-4-ones, secondary amines have been shown to attack the C-4 position, which results in the opening of the thiazine ring. mdpi.com

Furthermore, the synthesis of certain 4H-3,1-benzothiazines can involve an intramolecular nucleophilic attack as a key step in the cyclization process. nih.govnih.gov While specific studies on the electrophilic and nucleophilic reactions of 2-tert-butyl-4H-3,1-benzothiazine are not extensively detailed in the provided literature, the general reactivity patterns of the benzothiazine core suggest that the nitrogen atom can act as a nucleophile, and the carbon atoms adjacent to the heteroatoms (C2 and C4) can be electrophilic, depending on the reaction conditions and the nature of the substituents.

Transformations Involving the tert-butyl Substituent

The tert-butyl group, while often considered chemically inert, can be functionalized under specific catalytic conditions. This provides a strategic avenue for modifying the periphery of the this compound molecule without altering the core heterocyclic structure.

Recent advances have demonstrated the non-directed catalytic hydroxylation of sterically hindered primary C-H bonds within tert-butyl groups. chemrxiv.org This transformation is typically achieved using a potent manganese-oxo species generated from an electron-poor manganese catalyst and hydrogen peroxide in a nonafluoro-tert-butyl alcohol solvent. chemrxiv.org This method allows for the selective introduction of a hydroxyl group, converting the tert-butyl moiety into a 2-hydroxy-2-methylpropyl group.

This hydroxylation is significant as it introduces a functional handle that can be used for further derivatization. The resulting primary alcohol can undergo subsequent oxidation to an aldehyde or a carboxylic acid, or participate in esterification or etherification reactions. This strategy effectively turns the tert-butyl group into a versatile functional group for synthetic planning. chemrxiv.org

In biological systems, the tert-butyl groups present in various drug molecules are known to be targets for metabolic oxidation by cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C8. hyphadiscovery.com This process typically involves hydroxylation of one of the methyl groups, which can be followed by further oxidation to a carboxylic acid. hyphadiscovery.com

Table 1: Representative Functionalization of the tert-Butyl Group

Reaction Type Reagents and Conditions Product Feature Reference
Catalytic Hydroxylation Mn catalyst, H₂O₂, nonafluoro-tert-butyl alcohol Introduction of a primary alcohol chemrxiv.org

Ring Modification and Functionalization Strategies

Modification of the 4H-3,1-benzothiazine ring itself is a key strategy for diversifying the chemical space around this scaffold. These modifications include alkylation, arylation, oxidation, reduction, and the fusion of additional heterocyclic rings.

N-alkylation at the nitrogen atom of the benzothiazine ring is a common functionalization reaction. Studies on related benzothiazine systems, such as 2H-1,4-benzothiazin-3-ones and 4-hydroxy-2H-1,2-benzothiazine-1,1-dioxides, demonstrate that the nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, propargyl bromide) in the presence of a base. researchgate.netnih.govresearchgate.net This suggests that the nitrogen atom in this compound would be similarly reactive towards alkylating agents.

Arylation can also be achieved. For example, new 2-aryl-4H-3,1-benzothiazine derivatives have been synthesized, indicating that aryl groups can be incorporated into the C2 position, though this is part of the synthesis of the core rather than a post-synthetic modification. researchgate.net

Table 2: Examples of Alkylation on Benzothiazine Scaffolds

Substrate Class Reagent Conditions Product Reference
2H-1,4-benzothiazin-3-one Propargyl bromide K₂CO₃, BTBA, DMF 4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3-one nih.gov
Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Methyl iodide K₂CO₃, DMF N-methylated product researchgate.net

The sulfur atom in the benzothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones (1,1-dioxides). These oxidized derivatives often exhibit different chemical and biological properties. For instance, the synthesis of 2H-1,2-benzothiazine 1,1-dioxides is well-documented. nih.govacs.org

Conversely, reduction reactions can also occur. During the synthesis of certain benzothiazine derivatives, reductive dehalogenation has been observed as a competing reaction pathway. nih.govacs.org The 1,4-benzothiazine moiety has also been noted to undergo ring contraction when treated with certain oxidizing agents. beilstein-journals.orgnih.gov Oxidative cyclocondensation is a common strategy in the synthesis of benzothiazines, where an intermediate like 2-aminothiophenol (B119425) is oxidized in situ to a disulfide, which then cyclizes. nih.govnih.gov

Heterocyclic annulation involves the construction of a new ring fused to the existing benzothiazine scaffold, leading to more complex polycyclic systems. This can be achieved by reacting functionalized benzothiazine precursors with appropriate reagents.

One notable example is the reaction of 2-iodobenzenesulfonamide with cyclic ketone enolates, which proceeds via an SRN1 mechanism to afford tricyclic benzothiazine derivatives where a new carbocyclic ring is fused to the benzothiazine core. nih.govacs.org Another strategy involves the three-component condensation of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides with isatins and malononitrile (B47326) to create complex spiro-pyrano[3,2-c] beilstein-journals.orgnih.govbenzothiazine systems. researchgate.net

Formation of Polycyclic Systems Incorporating the 4H-3,1-Benzothiazine Moiety

Building upon the benzothiazine core to create larger, polycyclic architectures is a significant area of research. These complex molecules often possess unique three-dimensional structures and biological activities.

Examples of such polycyclic systems include:

Tricyclic Benzothiazines: Formed through heteroannulation reactions, as seen in the photostimulated reactions of 2-iodobenzenesulfonamide with enolates from cyclopentanone (B42830) or cyclohexanone, yielding fused tricyclic structures. nih.govacs.org

Pyrrolo[2,1-b] nih.govnih.govbenzothiazoles: These can be accessed through a nucleophile-induced ring contraction of pyrrolo[2,1-c] nih.govnih.govbenzothiazine precursors. beilstein-journals.orgnih.gov

Spiro-pyrano[3,2-c] beilstein-journals.orgnih.govbenzothiazines: These are synthesized via multi-component reactions involving benzothiazinone dioxides, demonstrating a powerful method for rapidly increasing molecular complexity. researchgate.net

Benzothiazine Dimers: Oxidative dimerization of aminothiol (B82208) precursors can lead to the formation of dimeric benzothiazine structures, which are themselves interesting targets for further study. nih.gov

These strategies highlight the utility of the benzothiazine scaffold as a building block for constructing diverse and complex heterocyclic systems.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-alkylthio-4H-3,1-benzothiazin-4-one
Nonafluoro-tert-butyl alcohol
2-hydroxy-2-methylpropyl group
2H-1,4-benzothiazin-3-one
4-hydroxy-2H-1,2-benzothiazine-1,1-dioxide
Methyl iodide
Propargyl bromide
2-aryl-4H-3,1-benzothiazine
4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3-one
Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
6-amino-4-octyl-2H-1,4-benzothiazin-3-one
2H-1,2-benzothiazine 1,1-dioxide
2-aminothiophenol
2-iodobenzenesulfonamide
1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Isatin
Malononitrile
Spiro-pyrano[3,2-c] beilstein-journals.orgnih.govbenzothiazine
Pyrrolo[2,1-b] nih.govnih.govbenzothiazole (B30560)

Applications of 2 Tert Butyl 4h 3,1 Benzothiazine in Non Biological Research Domains

Utility in Material Science and Engineering

The unique structural characteristics of the benzothiazine scaffold lend themselves to applications in the development and enhancement of materials. While direct research on 2-tert-butyl-4H-3,1-benzothiazine is specific, the broader class of benzothiazine derivatives has shown promise in several areas of material science.

Applications in Recording and Photographic Materials

Derivatives of the isomeric 1,4-benzothiazine have been acknowledged for their role in the formulation of photographic developers. researchgate.net These compounds are integral to the chemical process that renders a latent image visible on photographic film. While this application is documented for the 1,4-benzothiazine structure, the potential for 4H-3,1-benzothiazine derivatives, including the 2-tert-butyl variant, in similar capacities remains an area for further investigation. The inherent electrochemical properties of the benzothiazine core suggest that it could be tailored for use in various recording and imaging technologies.

Role in Material Stabilization

Heterocyclic compounds, a category that includes benzothiazines, are recognized for their utility in material stabilization. nih.gov These compounds can act as antioxidants or UV stabilizers, protecting materials such as polymers from degradation caused by environmental factors like heat, light, and oxidation. The stabilizing effect is often attributed to the ability of the heterocyclic rings to quench reactive species and dissipate energy. Although specific studies on the material stabilization properties of this compound are not extensively documented, the general characteristics of the benzothiazine family suggest its potential in this application.

Research into Corrosion Inhibition Mechanisms (as chemical adsorbents)

The prevention of corrosion is a critical aspect of industrial maintenance and material longevity. Benzothiazine derivatives have been the subject of research for their potential as corrosion inhibitors, particularly for steel in acidic environments. researchgate.net The mechanism of action for these compounds typically involves their adsorption onto the metal surface, forming a protective layer that impedes the corrosive process.

Studies on various 1,4-benzothiazine derivatives have demonstrated their effectiveness as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of corrosion. The efficiency of these inhibitors is often correlated with their concentration and their ability to adhere to the metal surface through both physical and chemical interactions. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the planar structure of the benzothiazine rings, which allows for strong interaction with the d-orbitals of the metal.

While much of the existing research focuses on the 1,4-benzothiazine isomer, the fundamental principles of corrosion inhibition through chemical adsorption can be extended to the 4H-3,1-benzothiazine framework. The presence of the nitrogen and sulfur atoms in the this compound molecule provides active sites for adsorption onto a metal surface. The bulky tert-butyl group may also influence the packing and orientation of the inhibitor molecules on the surface, potentially enhancing the protective barrier. Further experimental work is needed to quantify the specific inhibitory efficiency and mechanism of this compound.

Use as Chemical Probes or Reagents in Organic Synthesis

The synthesis of complex organic molecules often relies on the use of specific building blocks and reagents. The 4H-3,1-benzothiazine ring system is a valuable scaffold in organic synthesis, with various methods developed for its construction. beilstein-journals.orgnih.gov

A notable synthetic route to produce 2-substituted-4H-3,1-benzothiazines involves a multi-component reaction. beilstein-journals.orgnih.govnih.gov Specifically, the synthesis of derivatives bearing a substituent at the 2-position can be achieved through a Passerini reaction, followed by a series of transformations including a Staudinger reaction and an aza-Wittig reaction. beilstein-journals.orgnih.govnih.gov In one such synthetic pathway, tert-butyl isocyanide is utilized as a key reactant. beilstein-journals.org The incorporation of the tert-butyl group from this reagent directly leads to the formation of a 2-tert-butyl substituted intermediate, which then cyclizes to form the this compound core.

This synthetic accessibility makes this compound and its derivatives interesting target molecules for medicinal chemistry and material science research. beilstein-journals.org The ability to be readily synthesized and potentially modified allows this compound to serve as a versatile starting material or intermediate for the creation of more complex molecules with desired properties. While its direct application as a "chemical probe" in the classical sense (e.g., for labeling or tracking) is not widely reported, its role as a specific reagent and building block in the synthesis of novel compounds is well-established within the field of organic chemistry. beilstein-journals.orgnih.govresearchgate.netresearchgate.net

Future Perspectives in 2 Tert Butyl 4h 3,1 Benzothiazine Research

Development of Novel and Sustainable Synthetic Methodologies

While classical synthetic routes to benzothiazines exist, future research will likely prioritize the development of more efficient, sustainable, and versatile methodologies applicable to the synthesis of 2-tert-butyl-4H-3,1-benzothiazine. The demand for greener chemical processes and the need for structurally diverse derivatives call for innovation beyond traditional approaches.

Future efforts are expected to focus on:

Green Chemistry Principles: The integration of sustainable techniques is a critical future direction. This includes the use of microwave irradiation and ultrasonication, which can accelerate reaction times and increase yields. nih.govrsc.org For instance, methods employing ultrasonic irradiation have been successfully used for the synthesis of related N-alkylated benzothiazine derivatives. nih.gov

Advanced Catalysis: Exploring novel catalytic systems will be crucial. This includes developing metal-free catalytic reactions, such as the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thiones from carbon disulfide, which avoids the need for metal catalysts. rsc.org Furthermore, copper-catalyzed transformations have shown utility in synthesizing related heterocyclic systems and could be adapted for benzothiazine synthesis. bohrium.com

By focusing on these areas, chemists can develop more environmentally benign and economically viable pathways to this compound and its analogues, facilitating broader research and application.

Advanced Computational Design of New 4H-3,1-Benzothiazine Structures

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating the discovery of new functional molecules. For the 4H-3,1-benzothiazine scaffold, computational methods are set to play a pivotal role in designing novel structures with tailored properties.

Future research in this domain will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of this compound derivatives. rsc.orgresearchgate.net Such studies help in understanding the distribution of frontier molecular orbitals (HOMO and LUMO), which governs the charge transfer properties and reactivity of the molecule. researchgate.net This theoretical insight can guide the rational design of new derivatives with specific electronic or photophysical characteristics.

In Silico Screening and Molecular Docking: For applications in medicinal chemistry, computational tools are invaluable. Molecular docking simulations can predict the binding interactions of benzothiazine derivatives with biological targets, such as enzymes or receptors. nih.gov This in silico approach allows for the high-throughput screening of virtual libraries of compounds, identifying promising candidates for synthesis and in vitro testing, thereby saving significant time and resources. nih.gov Studies on related benzothiazine structures have successfully used these methods to identify potential inhibitors for enzymes like α-glucosidase and to understand structure-activity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical correlation between the structural features of 4H-3,1-benzothiazine derivatives and their biological activity or physical properties. This enables the prediction of the activity of unsynthesized compounds and the optimization of lead structures.

These computational strategies will enable a more targeted and efficient approach to the design of new 4H-3,1-benzothiazine-based molecules for a wide range of applications.

Exploration of Unconventional Reactivity Patterns

Investigating the untapped reactivity of the this compound ring system can lead to the discovery of novel chemical transformations and the creation of unique molecular architectures. Moving beyond known reactions, future work could focus on harnessing the scaffold's intrinsic properties for new types of functionalization.

Promising areas for exploration include:

Photocatalysis and Electrochemistry: The reactivity of the related 4H-3,1-benzoxazine scaffold has been explored through visible-light-induced photocatalytic cascade reactions. nih.gov Similar strategies could be applied to this compound to forge new carbon-carbon or carbon-heteroatom bonds under mild conditions. Likewise, electrochemical methods, such as anodic oxidation for ring-opening, present another frontier for discovering novel reactivity. bohrium.com

Stereoselective Reactions: The chiral nature of certain benzothiazine derivatives makes them valuable targets. Future work could explore stereoselective reactions, such as intermolecular Michael additions, to control the three-dimensional structure of the products. rsc.org Achieving high stereoselectivity would be crucial for applications in asymmetric synthesis and medicinal chemistry.

Cycloaddition Reactions: The benzothiazine core can serve as a platform for further annulation. For example, 1,3-dipolar cycloaddition reactions have been used on functionalized 1,4-benzothiazin-3-ones to construct complex triazole-fused systems. rsc.org Exploring the cycloaddition potential of the this compound double bond could yield novel polycyclic heterocyclic systems with unique properties.

By probing these unconventional reaction pathways, chemists can expand the synthetic utility of the 4H-3,1-benzothiazine scaffold significantly.

Potential for Integration into Advanced Functional Materials

The inherent structural features of the benzothiazine core—a fused aromatic ring system containing both sulfur and nitrogen heteroatoms—make it an attractive building block for advanced functional materials. While historically explored primarily for biological activity, a significant future direction lies in materials science.

Key opportunities include:

High-Performance Polymers: Recent groundbreaking research has demonstrated that 1,3-benzothiazine monomers can undergo ring-opening polymerization to form polybenzothiazines. rsc.orgresearchgate.net These polymers exhibit excellent thermal properties, including high char yields, suggesting potential for use in applications requiring high thermal stability and flame retardancy. rsc.org Future research could focus on synthesizing and polymerizing this compound to create novel polymers with tailored properties imparted by the tert-butyl group, such as enhanced solubility or modified mechanical characteristics.

Organic Electronics: Heterocyclic compounds containing sulfur and nitrogen are cornerstones of organic electronics. Related structures like benzothiadiazole and phenothiazine (B1677639) are used as acceptor and donor units, respectively, in materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The 4H-3,1-benzothiazine scaffold shares key electronic features with these materials. researchgate.net Future work could involve synthesizing derivatives of this compound and studying their photophysical and electronic properties to evaluate their potential as components in organic electronic devices. nih.govresearchgate.net

Sensors and Probes: The potential for fluorescence and the presence of heteroatoms capable of coordinating with metal ions suggest that the benzothiazine scaffold could be developed into chemical sensors. Modifications to the core structure could tune its response to specific analytes, leading to new fluorescent probes for environmental or biological sensing.

The integration of the this compound motif into polymers and organic electronic materials represents a promising and largely untapped research avenue that could lead to the development of next-generation functional materials.

Q & A

Q. What are the standard synthetic routes for 2-tert-butyl-4H-3,1-benzothiazine derivatives?

The synthesis typically involves cyclization reactions using sulfinylbis(2,4-dihydroxyphenylmethanethione) derivatives and o-substituted anilines or aminobenzyl alcohols. Thiobenzanilide intermediates form during the reaction, which undergo endocyclization to yield the benzothiazine core. For example, aryl-modified sulfinylbis compounds react with 2-aminobenzyl alcohols under controlled conditions (e.g., reflux in ethanol) to produce 2-aryl-4H-3,1-benzothiazines . Advanced routes like the Passerini/Staudinger/aza-Wittig sequence enable efficient synthesis of polysubstituted derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • IR spectroscopy : Identifies functional groups like C=O and S=O stretches.
  • NMR (¹H and ¹³C) : Resolves substituent positions and confirms cyclization.
  • Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns.
  • X-ray crystallography : Determines crystal packing and molecular conformation (e.g., dihedral angles between aromatic rings) .

Q. What in vitro assays are used to evaluate the anticancer potential of these compounds?

Common assays include:

  • MTT assay : Measures cytotoxicity against human cancer cell lines (e.g., breast T47D, lung A549).
  • Comparative studies : Benchmark activity against cisplatin, with IC₅₀ values often reported .

Q. How are reaction conditions optimized for benzothiazine synthesis?

Factors include:

  • Solvent polarity : Ethanol or DMF for solubility and cyclization efficiency.
  • Temperature : Reflux conditions (~80–100°C) to drive endocyclization.
  • Catalysts : Acidic or basic conditions to stabilize intermediates .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of 4H-3,1-benzothiazine derivatives?

The tert-butyl group enhances steric hindrance, stabilizing intermediates during fluorination reactions. For example, its presence at C-6 is critical for successful fluorination using HF-pyridine and PIDA, as shown in controlled experiments . It also modulates electronic effects, altering charge distribution in the benzothiazine core.

Q. What computational methods predict interactions between benzothiazines and biological targets?

  • Molecular docking : Evaluates binding affinity to DNA or enzymes (e.g., human topoisomerase II).
  • DFT calculations : Analyzes frontier molecular orbitals (HOMO-LUMO gaps) and thermodynamic stability.
  • MD simulations : Assesses dynamic interactions in biological environments .

Q. How can structural contradictions in biological activity data be resolved?

  • Standardized assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols.
  • Control experiments : Compare with reference compounds (e.g., cisplatin).
  • Data normalization : Adjust for variables like solvent effects or incubation time .

Q. How are structure-activity relationships (SAR) analyzed for benzothiazine derivatives?

Methodology includes:

  • Systematic substituent variation : Modify aryl groups or electron-withdrawing substituents (e.g., Cl, F).
  • Bioactivity correlation : Link antiproliferative activity (IC₅₀) to electronic parameters (Hammett constants).
  • 3D-QSAR models : Map steric and electrostatic fields to predict activity .

Q. What role do crystal structure analyses play in understanding benzothiazine properties?

X-ray diffraction reveals:

  • Conformational flexibility : Torsion angles (e.g., C-N-N-C = 178.9°) and ring puckering.
  • Intermolecular interactions : C-H⋯O hydrogen bonds and π-π stacking (e.g., centroid distances of 3.72 Å) .
  • Packing motifs : Influence solubility and melting points.

Q. How are advanced synthesis routes validated for scalability and reproducibility?

  • Mechanistic studies : Monitor intermediates via LC-MS or in situ IR.
  • Green chemistry metrics : Assess atom economy (e.g., Passerini reactions have high atom efficiency).
  • Batch-to-batch consistency : Compare yields and purity (>95% by HPLC) .

Methodological Recommendations

  • For synthesis : Prioritize cyclization routes with high atom economy .
  • For bioassays : Validate cytotoxicity using ≥3 cell lines and dose-response curves .
  • For computational studies : Cross-validate docking results with experimental binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.